molecular formula C9H14N4O B13315557 {1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol

{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol

Cat. No.: B13315557
M. Wt: 194.23 g/mol
InChI Key: FRBPPYYVBKOTSF-UHFFFAOYSA-N
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Description

{1,8,10,12-Tetraazatricyclo[7300,2,6]dodeca-9,11-dien-11-yl}methanol is a complex organic compound with a unique tricyclic structure It is characterized by the presence of four nitrogen atoms and a hydroxyl group attached to the tricyclic framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of a suitable precursor containing nitrogen atoms under controlled conditions. The reaction conditions often involve the use of specific catalysts and solvents to facilitate the formation of the tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The nitrogen atoms in the tricyclic structure can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles such as alkyl halides. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines.

Scientific Research Applications

{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.

    Industry: Used in the development of new materials with unique properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of {1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the compound’s structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1,8,10,12-Tetraazatricyclo[7.3.0.0,2,6]dodeca-9,11-dien-11-yl}methanol is unique due to its specific tricyclic structure and the presence of a hydroxyl group. This structural feature distinguishes it from other similar compounds and contributes to its unique chemical and biological properties.

Properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

1,8,10,12-tetrazatricyclo[7.3.0.02,6]dodeca-9,11-dien-11-ylmethanol

InChI

InChI=1S/C9H14N4O/c14-5-8-11-9-10-4-6-2-1-3-7(6)13(9)12-8/h6-7,14H,1-5H2,(H,10,11,12)

InChI Key

FRBPPYYVBKOTSF-UHFFFAOYSA-N

Canonical SMILES

C1CC2CNC3=NC(=NN3C2C1)CO

Origin of Product

United States

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